molecular formula C15H16N2O4S B6536560 N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide CAS No. 1040661-42-4

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide

Cat. No.: B6536560
CAS No.: 1040661-42-4
M. Wt: 320.4 g/mol
InChI Key: QSFDIPDHFHNTCZ-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide, also known as FES, is a novel small molecule compound that has been studied for its potential therapeutic applications. FES is a small, lipophilic molecule that is readily absorbed into the body and can be metabolized to yield active metabolites. FES has been studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been studied for its potential anti-tumor and anti-metastatic effects. In inflammation, this compound has been studied for its potential anti-inflammatory and anti-oxidant effects. In neurological disorders, this compound has been studied for its potential neuroprotective and anti-neurodegenerative effects.

Mechanism of Action

Target of Action

The compound N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound exerts a variety of effects at the molecular and cellular levels.

Advantages and Limitations for Lab Experiments

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide has several advantages for use in lab experiments. This compound is a small, lipophilic molecule that is easily absorbed into the body and can be metabolized to yield active metabolites. This compound is also relatively stable and can be synthesized from a variety of starting materials. However, this compound is not without its limitations. This compound is a novel compound and the exact mechanism of action is still not fully understood.

Future Directions

The potential therapeutic applications of N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide are still being explored. Future research should focus on further elucidating the mechanism of action of this compound in various diseases, as well as exploring its potential therapeutic applications in other diseases. Additionally, further research should focus on optimizing the synthesis of this compound to improve its stability and bioavailability. Finally, further research should focus on exploring the potential side effects of this compound, as well as its potential interactions with other drugs.

Synthesis Methods

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide can be synthesized from a variety of starting materials, including furan-2-carbonyl chloride, indole, and ethanesulfonamide. The synthesis of this compound involves a series of chemical reactions, including an initial condensation reaction to form the furan-2-carbonyl-indole intermediate, followed by a reductive amination reaction to form the this compound product. The synthesis of this compound can be carried out in a variety of solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (AN).

Biochemical Analysis

Biochemical Properties

N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide, have been shown to inhibit certain enzymes involved in inflammatory and cancer pathways . The compound’s interaction with these enzymes can lead to the modulation of biochemical pathways, potentially offering therapeutic benefits .

Cellular Effects

N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is crucial in cell proliferation and survival . By affecting these pathways, N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide can alter cellular functions and potentially inhibit the growth of cancer cells .

Molecular Mechanism

The molecular mechanism of N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . This inhibition can result in the downregulation of signaling pathways involved in cell proliferation and survival, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but their activity may decrease over time due to degradation . Long-term exposure to N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide in in vitro or in vivo studies has shown sustained effects on cellular processes, although the extent of these effects can vary .

Dosage Effects in Animal Models

The effects of N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects . Therefore, careful dosage optimization is crucial for its potential therapeutic applications .

Metabolic Pathways

N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a key role in drug metabolism . The interaction of N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide with these enzymes can influence metabolic flux and alter metabolite levels .

Transport and Distribution

The transport and distribution of N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, indole derivatives can be transported across cell membranes by specific transporters, influencing their distribution within the body .

Subcellular Localization

The subcellular localization of N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interaction with biomolecules and its overall biological activity .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-2-22(19,20)16-12-6-5-11-7-8-17(13(11)10-12)15(18)14-4-3-9-21-14/h3-6,9-10,16H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFDIPDHFHNTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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